D-Manno-2-heptulose, 1-deoxy-

Description

Structural Characterization

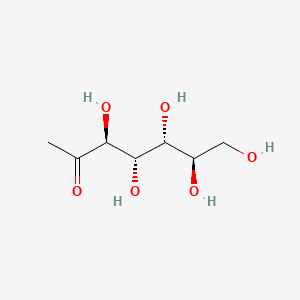

D-Manno-2-heptulose, 1-deoxy- is a seven-carbon monosaccharide with a ketone functional group at position 2 and a missing hydroxyl group at position 1. Its structural attributes are defined as follows:

IUPAC Name :

(3S,4S,5R,6R)-3,4,5,6,7-Pentahydroxyheptan-2-one.

Stereochemistry :

The compound exhibits four chiral centers at positions 3, 4, 5, and 6. The absolute configurations are S at C3 and C4, and R at C5 and C6. The open-chain form predominates in solution, but intramolecular hemiacetal formation may occur under specific conditions.

| Property | Value |

|---|---|

| Molecular Weight | 194.18 g/mol |

| CAS Registry Number | 35016-85-4 |

| SMILES Notation | CC(=O)C@HO |

Synonyms and Related Compounds

This compound is referenced under multiple designations in scientific literature and databases:

Synonyms :

Related Compounds :

- D-Mannoheptulose : Differs by the presence of a hydroxyl group at position 1 (C7H14O7).

- Perseitol : The sugar alcohol derivative of D-mannoheptulose, with a molecular formula of C7H16O7.

- Sedoheptulose : A structural isomer with a ketone group at position 3 (C7H14O7).

| Compound | Key Structural Difference |

|---|---|

| D-Mannoheptulose | Contains a hydroxyl group at position 1 |

| Perseitol | Fully reduced alcohol form |

| Sedoheptulose | Ketone group at position 3 |

Classification Within Heptoses and Ketoses

D-Manno-2-heptulose, 1-deoxy- belongs to two overlapping carbohydrate categories:

Heptoses :

- Defined by a seven-carbon backbone.

- Classified as a ketoheptose due to the ketone group at position 2.

- Distinguished from aldoheptoses (e.g., L-glycero-D-manno-heptose) by the absence of an aldehyde group.

Ketoses :

- Characterized by a ketone functional group.

- Shares structural similarities with fructose (a ketohexose) but differs in chain length and stereochemistry.

The compound’s biochemical relevance is linked to its role as an intermediate in specialized metabolic pathways, such as lipid A biosynthesis in gram-negative bacteria. Its structural simplicity and stereochemical complexity make it a subject of interest in glycobiology and enzymology.

Properties

CAS No. |

35016-85-4 |

|---|---|

Molecular Formula |

C7H14O6 |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

(3S,4S,5R,6R)-3,4,5,6,7-pentahydroxyheptan-2-one |

InChI |

InChI=1S/C7H14O6/c1-3(9)5(11)7(13)6(12)4(10)2-8/h4-8,10-13H,2H2,1H3/t4-,5-,6-,7-/m1/s1 |

InChI Key |

OUSKVHOYPHDTIA-DBRKOABJSA-N |

SMILES |

CC(=O)C(C(C(C(CO)O)O)O)O |

Isomeric SMILES |

CC(=O)[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CC(=O)C(C(C(C(CO)O)O)O)O |

Synonyms |

1-deoxy-D-manno-heptulose |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

One of the notable applications of D-Manno-2-heptulose, 1-deoxy- is its role as an antimicrobial agent. Research indicates that a related compound, 7-deoxy-sedoheptulose, derived from cyanobacteria, exhibits significant antimicrobial properties by inhibiting the shikimate pathway in various organisms. This pathway is crucial for the biosynthesis of aromatic amino acids in bacteria and plants but is absent in mammals, making such inhibitors promising candidates for selective antimicrobial therapies. The herbicidal activity of these compounds has been demonstrated in low micromolar ranges without cytotoxic effects on mammalian cells .

Inhibition of Bacterial Adhesion

D-Manno-2-heptulose, 1-deoxy- and its derivatives have been investigated for their ability to inhibit bacterial adhesion. Specifically, Amadori rearrangement products of D-manno-configured sugars have shown potential as ligands for type 1-fimbriated Escherichia coli bacteria. These compounds were tested for their effectiveness in preventing bacterial adhesion to host tissues by interacting with the FimH lectin on the bacterial surface. Although the results indicated limited activity due to steric hindrance from bulky substituents, these findings open avenues for further modifications to enhance inhibitory effects against bacterial pathogens .

Therapeutic Implications

The hyperglycemic effects associated with D-Manno-2-heptulose, 1-deoxy- have been studied in animal models. Subcutaneous injections of this compound resulted in elevated blood glucose levels in rats, suggesting its potential role in metabolic research and diabetes management. Understanding how this sugar influences glucose metabolism could lead to new therapeutic strategies for managing blood sugar levels .

Case Study 1: Antimicrobial Profiling

In a study focusing on the antimicrobial properties of 7-deoxy-sedoheptulose, researchers treated various prototrophic organisms with the compound. The results showed significant inhibition of growth in cyanobacteria and other species, supporting its use as a natural herbicide and antimicrobial agent .

Case Study 2: Bacterial Adhesion Inhibition

Another study explored the binding interactions between D-manno-configured Amadori products and FimH lectins. The research employed molecular docking techniques and adhesion assays to evaluate the effectiveness of these compounds as inhibitors. While initial results showed limited efficacy due to steric clashes, this highlights the need for further structural optimization to enhance binding affinity and inhibitory potential .

Summary Table of Applications

Chemical Reactions Analysis

Phosphorylation and Enzymatic Activity

The compound serves as a substrate for glucokinase , leading to phosphorylated derivatives critical for metabolic studies:

-

Phosphorylation : Occurs at the 7-hydroxyl group, producing 1-deoxy-1-fluoro-α-D-gluco-heptulose 7-phosphate .

-

Biological Relevance : Inhibits glucose metabolism and insulin secretion, with potential applications in non-invasive imaging of pancreatic β-cells .

Key Data :

| Enzyme | Substrate | Product | Inhibition Activity | Source |

|---|---|---|---|---|

| Glucokinase | 1-Deoxy-D-manno-heptulose | Phosphorylated heptulose derivatives | IC50: ~10 µM |

Amadori Rearrangement

The compound participates in Amadori rearrangements with amines under acidic conditions:

-

Reaction Scope : Propargylamine and aniline derivatives yield 1-amino-1-deoxy-D-manno-heptulose analogs .

-

Yield Variance : Propargylamine (77%) vs. aniline (24%) due to differences in nucleophilicity (pKa: 8.15 vs. 4.62) .

Synthetic Pathway :

-

Aldol Condensation : C4 aldehyde + C3 ketone → Differentially protected ketoheptose .

-

Deprotection : Global deprotection yields D-manno-heptulose derivatives .

Hydrogenation and Structural Modifications

1-Deoxy-D-manno-heptulose undergoes hydrogenation to produce deoxy sugars:

-

Catalytic Hydrogenation : Using Pd(OH)2/C or Pd/C under H2 atmosphere removes protecting groups (e.g., benzyl, acetyl) .

-

Product Stability : Free 7-hydroxy group necessitates protection (e.g., acetylation) to prevent side reactions during deprotection .

Example :

| Starting Material | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Protected heptulose | Pd(OH)2/C | H2, CH3OH, 60 psi | Debenzylated derivative | 100% |

Structural Confirmation

-

NMR Spectroscopy : ¹H, ¹³C, and 2D NMR verify α-configuration and regioselectivity .

-

X-ray Crystallography : Resolves stereochemical ambiguities in fluorinated derivatives .

This synthesis and reactivity profile underscores 1-deoxy-D-manno-heptulose’s versatility in glycobiology and metabolic research. Further optimization of fluorination and deprotection steps could enhance its utility in biomedical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize D-Manno-2-heptulose, 1-deoxy-, the following structurally or functionally related compounds are analyzed:

D-gluco-2-Heptulose, 1-deoxy- (CAS No. 37750-89-3)

This isomer shares the 1-deoxy and 2-heptulose backbone but adopts the gluco configuration. The stereochemical divergence at specific hydroxyl groups (e.g., C3 and C4 positions) alters its biological interactions. For instance, gluco-configured heptuloses may exhibit distinct substrate specificities for enzymes like hexokinases compared to manno isomers. Industrially, D-gluco-2-Heptulose, 1-deoxy- is marketed for research applications, with suppliers like 960 Chemical Network providing synthesis protocols .

Sedoheptulose 1-phosphate

A phosphorylated derivative of D-altro-2-heptulose , this compound features a phosphate group at the C1 position. The phosphorylation enhances its polarity and role in metabolic pathways, such as the pentose phosphate pathway or bacterial carbohydrate metabolism. Unlike 1-deoxy heptuloses, Sedoheptulose 1-phosphate participates in phosphorylation-dependent enzymatic reactions, as seen in its structural analog sedoheptulose 7-phosphate in the Calvin cycle .

1-Deoxy-D-xylulose (DXP)

A five-carbon sugar (pentulose) with a 1-deoxy modification, DXP is a precursor in the non-mevalonate (MEP) pathway for isoprenoid biosynthesis in plants and bacteria. Its shorter carbon chain and lack of hydroxyl groups at C1 limit its utility in heptulose-specific studies but highlight its evolutionary conservation in primary metabolism. Notably, exogenous 1-deoxy-D-xylulose rescues developmental defects in Arabidopsis mutants lacking DXP synthase (DXS), underscoring its functional indispensability .

2-O-(2-O-α-D-Glucopyranosyl-1-deoxy-β-D-fructofuranose-1-yl)-1-deoxy-β-D-fructofuranose-1-yl β-D-fructofuranoside

This trisaccharide derivative contains multiple 1-deoxy fructofuranose units linked via α- and β-glycosidic bonds. Its structural complexity contrasts with monosaccharide heptuloses, enabling applications in glycobiology and oligosaccharide synthesis. The 1-deoxy groups may reduce susceptibility to glycosidase cleavage, enhancing stability in enzymatic assays .

Comparative Analysis Table

Key Research Findings and Implications

- Stereochemical Impact: The manno vs. gluco configuration in heptuloses significantly affects enzyme binding. For example, D-Mannoheptulose may inhibit hexokinase II less effectively than its gluco counterpart due to spatial mismatches in active sites .

- Functional Group Modifications : Phosphorylation (Sedoheptulose 1-phosphate) or oligomerization (trisaccharide derivative) expands functional roles from metabolic intermediates to structural components in glycans .

- Synthetic Accessibility: The lower yield of D-Mannoheptulose synthesis compared to Thiem’s method highlights a need for optimization, whereas 1-deoxy-D-xylulose’s natural abundance in plants simplifies its procurement .

Preparation Methods

Multi-Step Synthesis from Protected Gluconolactone

The synthesis of D-Manno-2-heptulose, 1-deoxy- often begins with protected gluconolactone derivatives to ensure stereochemical fidelity. A representative route involves:

-

Nucleophilic Addition : Protected gluconolactone (e.g., 2,3,4,6-tetra-O-benzyl glucopyranose) undergoes nucleophilic addition with reagents like diethyl difluoromethyl phosphonate (DDMP) to introduce substituents at the C-1 position.

-

Phosphate Rearrangement : The intermediate phosphonate undergoes base-mediated rearrangement (e.g., K₂CO₃ at 55°C) to form a phosphate ester, confirmed via ¹⁹F and ³¹P NMR spectroscopy.

-

Hydrogenolysis : Final deprotection using Pd(OH)₂/C under H₂ atmosphere yields the deoxy-heptulose scaffold. This method achieves ~40% overall yield on a gram scale, with chromatography required only in the final step.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Addition | DDMP, anhydrous K₂CO₃, 55°C | 54 |

| Hydrogenolysis | Pd(OH)₂/C, H₂ (60 psi), CH₃OH | 100 |

Fluorinated Analogues via Selective Functionalization

Fluorine incorporation at C-1 enhances metabolic stability. Mono-, di-, and trifluoromethyl derivatives are synthesized via:

-

Monofluorination : CH₃Li addition to gluconolactone, followed by hydrogenolysis.

-

Difluorination : DDMP-mediated phosphorylation and acidic hydrolysis (6 N HCl/1,4-dioxane).

-

Trifluorination : TMSCF₃ addition under anhydrous conditions.

Enzymatic Phosphorylation Strategies

coli Glucokinase-Catalyzed 7-OH Phosphorylation

Enzymatic methods enable regioselective phosphorylation of the 7-hydroxy group:

-

Substrate Preparation : 1-Deoxy-α-d-gluco-heptulose is dissolved in Tris-HCl buffer (pH 7.5) with MgCl₂ (500 μM) and ATP (200 mM).

-

Enzymatic Reaction : E. coli glucokinase (Glk) catalyzes ATP-dependent phosphorylation at 37°C overnight, yielding 7-phospho derivatives with ~86% efficiency.

-

Purification : Ethanol precipitation and size-exclusion chromatography remove unreacted ATP and enzymes.

Optimized Parameters

| Parameter | Value |

|---|---|

| Enzyme Concentration | 28 mg mL⁻¹ |

| Incubation Time | 16–18 hours |

| Desalting Method | Sephadex G-10 column |

This method is scalable but requires stringent control of ATP and Mg²⁺ concentrations to prevent side reactions.

Organocatalytic Aldol Reactions for Backbone Assembly

Syn-Selective Aldol Condensation

Organocatalysts enable efficient carbon-carbon bond formation between dihydroxyacetone (DHA) and sugar aldehydes:

-

Catalyst Selection : Primary amine-based organocatalysts (e.g., 6 or ent-6 ) promote syn-aldol addition with >99:1 diastereoselectivity.

-

Reaction Setup : DHA (2 equiv) reacts with d-erythrose or d-xylose in DMF/H₂O (9:1) at room temperature.

-

Workup : Direct silica gel chromatography (CHCl₃/MeOH) isolates the aldol adduct in 78–85% yield.

Comparative Yields

| Substrate | Product | Yield (%) |

|---|---|---|

| d-Erythrose | d-altro-hept-2-ulose | 78 |

| d-Xylose | d-glycero-l-galacto-oct-2-ulose | 85 |

This approach is ideal for constructing the heptulose backbone but requires further deoxygenation steps to yield 1-deoxy variants.

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

| Method | Advantages | Limitations |

|---|---|---|

| Chemical Synthesis | High stereocontrol, gram-scale | Multi-step, toxic reagents |

| Enzymatic Phosphorylation | Regioselective, mild conditions | ATP cost, enzyme instability |

| Organocatalytic Aldol | Atom-economical, high selectivity | Requires deoxygenation steps |

Yield and Purity Metrics

| Method | Average Yield (%) | Purity (HPLC) |

|---|---|---|

| Chemical | 40–54 | ≥95 |

| Enzymatic | 86 | ≥90 |

| Organocatalytic | 74–85 | ≥98 |

Q & A

Q. What are the established synthetic routes for 1-deoxy-D-manno-2-heptulose, and how do they compare in yield and scalability?

The synthesis of 1-deoxy-D-manno-2-heptulose often involves strategies adapted from related heptulose derivatives. For example, cyclic sulfate intermediates (e.g., 1,4-cyclic sulfates) have been used to stereoselectively introduce hydroxyl groups, as demonstrated in the synthesis of 3-deoxy-D-manno-2-octulosonic acid (KDO) derivatives . Large-scale syntheses may employ iterative protection-deprotection steps or enzymatic methods to enhance yield. Researchers should compare reaction conditions (e.g., solvent systems, catalysts) and characterize intermediates via NMR and mass spectrometry to optimize purity (>95%) and scalability.

Q. How is 1-deoxy-D-manno-2-heptulose characterized structurally, and what analytical techniques are critical for validation?

Structural characterization requires a combination of:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) to confirm stereochemistry and ring conformation.

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- X-ray crystallography (if crystalline) to resolve absolute configuration.

For example, related compounds like D-mannoheptulose (CAS 3615-44-9) are routinely analyzed using these techniques, with emphasis on distinguishing anomeric forms .

Q. What known metabolic pathways involve 1-deoxy-D-manno-2-heptulose, and how can its role be experimentally tested?

1-Deoxy sugars often act as inhibitors or intermediates in non-mevalonate pathways. For instance, 1-deoxy-D-xylulose 5-phosphate is a precursor in terpenoid biosynthesis, and its analogs can disrupt isoprenoid metabolism . To test its role, researchers may:

- Use isotopic labeling (e.g., ¹³C-glucose) to trace incorporation into downstream metabolites.

- Employ knockout models (e.g., CLA1 gene mutants in Arabidopsis) to assess phenotypic rescue upon supplementation .

- Measure enzyme kinetics (e.g., via HPLC or spectrophotometry) to evaluate inhibition constants (Ki).

Advanced Research Questions

Q. How can conflicting data on the bioactivity of 1-deoxy-D-manno-2-heptulose be resolved?

Contradictory results (e.g., variable inhibition efficacy across studies) may arise from differences in:

- Purity of the compound : Validate via HPLC and quantify impurities (e.g., residual solvents).

- Experimental design : Include positive/negative controls (e.g., known pathway inhibitors) and replicate experiments (n ≥ 3).

- Cell line variability : Test across multiple models (e.g., cancer vs. primary cells) and document culture conditions (e.g., serum-free media impacts sugar uptake) . Statistical tools like ANOVA with post-hoc tests can identify significant outliers.

Q. What strategies optimize the stability of 1-deoxy-D-manno-2-heptulose in aqueous solutions for long-term studies?

Instability in aqueous media (e.g., hydrolysis) can be mitigated by:

- Lyophilization : Store as a powder at -80°C and reconstitute fresh for assays.

- Buffering : Use phosphate or Tris buffers (pH 6.5–7.5) to minimize degradation.

- Additives : Include antioxidants (e.g., 0.1% ascorbic acid) or chelating agents (e.g., EDTA) to prevent metal-catalyzed oxidation . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life.

Q. How does 1-deoxy-D-manno-2-heptulose interact with carbohydrate-processing enzymes, and what binding assays are most informative?

To study enzyme interactions:

- Surface plasmon resonance (SPR) : Measure real-time binding affinity (KD) with immobilized enzymes.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).

- Molecular docking : Use crystallographic data (e.g., from PDB) to model binding poses and identify critical residues. For example, analogs of D-mannoheptulose inhibit hexokinases, suggesting conserved binding motifs .

Q. What in vivo models are suitable for studying the pharmacokinetics of 1-deoxy-D-manno-2-heptulose?

Pharmacokinetic profiling should consider:

- Rodent models : Administer via IV/oral routes and collect plasma at timed intervals. Analyze via LC-MS/MS to determine Cmax, Tmax, and half-life.

- Tissue distribution : Use radiolabeled compounds (e.g., ¹⁴C) to track accumulation in organs.

- Metabolite identification : Employ untargeted metabolomics (e.g., UPLC-QTOF) to detect phase I/II metabolites .

Methodological Considerations

Q. How should researchers formulate hypotheses about the biological role of 1-deoxy-D-manno-2-heptulose?

Adopt the PICO framework :

- Population : Specific cell types/organisms (e.g., cancer cells, plant mutants).

- Intervention : Dose and administration route (e.g., 10 µM in culture media).

- Comparison : Controls (e.g., untreated cells, wild-type vs. mutant models).

- Outcome : Measurable endpoints (e.g., growth inhibition, metabolite levels) . Refine hypotheses using FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. What statistical methods are recommended for analyzing dose-response data in inhibition studies?

- Non-linear regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response) to calculate IC50.

- Bootstrap resampling : Estimate confidence intervals for IC50 values.

- Hill slope analysis : Assess cooperativity in enzyme inhibition. Software like GraphPad Prism or R packages (drc) are standard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.